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Compound Name: Lanicemine dihydrochloride

Cat. No.: B1243621 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Lanicemine dihydrochloride (formerly

AZD6765), a low-trapping N-methyl-D-aspartate (NMDA) receptor antagonist. While its

development for depression was discontinued, its unique pharmacological profile and

mechanism of action hold relevance for other neurological disorders characterized by

glutamate system dysregulation. This document consolidates key preclinical and clinical data,

details relevant experimental methodologies, and visualizes critical pathways and workflows.

Core Mechanism of Action
Lanicemine is a non-competitive, uncompetitive antagonist of the NMDA receptor. It acts by

binding to the dizocilpine (MK-801) site within the ion channel pore, thereby blocking the influx

of Ca²⁺. Its defining characteristic is its "low-trapping" nature and fast off-rate kinetics, which

distinguishes it from other NMDA antagonists like ketamine. This profile theoretically allows it to

modulate excessive, pathological NMDA receptor activity while preserving normal physiological

synaptic transmission, potentially leading to a wider therapeutic window and a more favorable

side-effect profile.[1][2][3]
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The binding affinity and inhibitory concentrations of Lanicemine have been characterized

across various in vitro systems. These key quantitative parameters are summarized below.

Parameter Value Assay System Reference(s)

Binding Affinity (Ki) 0.56 - 2.1 µM
Radioligand Binding

([³H]MK-801)
[1][4][5]

10.67 µM
Radioligand Binding

([³H]MK-801)
[6]

0.5 - 3.0 µM Not Specified [2][3]

Inhibitory Conc. (IC₅₀) 4 - 7 µM
Chinese Hamster

Ovary (CHO) Cells
[1][4][5]

6.4 µM Xenopus Oocytes [1][4][5]

4 - 40 µM
NR2A/NR2B NMDAR

Complexes
[2][3]

Channel Trapping 54%
In vitro

electrophysiology
[1]

NR2A/NR2B IC₅₀

Ratio
1.4 Xenopus Oocytes [1]

Signaling Pathway
Lanicemine directly blocks the ion channel of the NMDA receptor. This action prevents the

massive calcium influx associated with excitotoxicity, a common pathological mechanism in

several neurological disorders.

NMDA Receptor signaling and site of Lanicemine action.

Application in Post-Traumatic Stress Disorder
(PTSD) and Anxiety
Rationale: PTSD and related anxiety disorders are associated with hyperarousal, stress

sensitization, and impaired fear extinction, processes linked to glutamate dysregulation and
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aberrant NMDA receptor function.[6][7] By modulating NMDA receptor activity, Lanicemine was

hypothesized to normalize these pathological states.

Clinical Data
A Phase 1b randomized, double-blind, placebo-controlled trial investigated Lanicemine in 24

participants with moderate-to-severe PTSD and elevated anxiety-potentiated startle (APS).[2]

[6]

Outcome
Measure

Lanicemine
(100 mg IV) vs.
Placebo

Time Point
Effect Size /
Probability

Reference(s)

Primary: APS T-

Score

No significant

difference
After 3rd Infusion

38% probability

of outperforming

placebo

[2][6]

Secondary: APS

T-Score

Strong

probability of

attenuation

After 1st Infusion

90% chance of

outperforming

placebo (ES >

0.4)

[2][6]

Exploratory:

CAPS-5

Hyperarousal

High probability

of reduction

3 days post-3rd

infusion

Cohen's d =

-0.75 (93%

chance of

reduction)

[6]

Target

Engagement:

Gamma-EEG

Increased

resting-gamma

activity

During 1st

Infusion

Confirmed target

engagement
[6]

Anxiety (in MDD

patients)

Significant

improvement vs.

placebo

3 weeks
P < 0.05 (HAM-A

Score)
[3]

Experimental Protocol: Phase 1b PTSD Clinical Trial
This protocol outlines the methodology used in the NCT03166501 clinical trial.[1][4]
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Participant Selection: 24 adults (21-65 years) with a Clinician-Administered PTSD Scale

(CAPS-5) score ≥ 25 and evidence of behavioral sensitization (APS T-score ≥ 2.8) were

enrolled.

Study Design: A randomized, double-blind, parallel-arm, placebo-controlled design was

used. Participants were randomized (1:1) to receive either Lanicemine or a matching

placebo.

Intervention: Participants received three 60-minute intravenous infusions of either

Lanicemine (100 mg in saline) or placebo (0.9% saline) over a 5-day period (e.g., Day 1, Day

3, Day 5).

Primary Endpoint Assessment: The primary outcome was the change in Anxiety-Potentiated

Startle (APS) T-score from pre-treatment baseline to after the third and final infusion. APS

was measured using air puffs to the forehead as startle probes and loud acoustic sounds as

aversive stimuli.

Secondary and Exploratory Assessments:

Neurophysiology: Target engagement was assessed using resting-state

electroencephalography (EEG) to measure changes in gamma-band oscillatory activity, 40

Hz auditory steady-state response (ASSR), and P50 sensory gating before and after the

first and third infusions.[4][6]

Clinical Symptoms: PTSD symptom severity was assessed using the CAPS-5 scale at

baseline and at Day 8 (3 days post-final infusion), with a specific focus on the Criterion E

(hyperarousal) subscale.[6]

Statistical Analysis: A Bayesian statistical approach was used to evaluate endpoints and

determine the probability of Lanicemine outperforming placebo.

Visualization: PTSD Clinical Trial Workflow
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5-Day Treatment Period

Screening
(N=24)

- CAPS-5 ≥ 25
- APS T-Score ≥ 2.8

Randomization (1:1)

Lanicemine (100mg IV) Placebo (Saline IV)

Day 1:
Baseline Assessments

(APS, EEG)
+ Infusion #1

Day 3:
Infusion #2

Day 5:
Post-Infusion Assessments

(APS, EEG)
+ Infusion #3

Day 8:
Final Clinical Assessment

(CAPS-5)

Click to download full resolution via product page

Workflow diagram for the Phase 1b PTSD clinical trial.
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Rationale: Neuropathic pain is sustained by mechanisms of central sensitization in the spinal

cord and brain, a process critically dependent on NMDA receptor activation.[8] Therefore,

NMDA antagonists are a rational target for alleviating neuropathic pain. While development of

Lanicemine for pain was discontinued, the following represents a standard preclinical

methodology for evaluating such a compound.

Representative Experimental Protocol: Chronic
Constriction Injury (CCI) Model
This protocol describes a typical approach to induce and assess neuropathic pain in rodents to

test the efficacy of a novel compound.[8]

Animal Model: Adult male Sprague-Dawley rats (200-250g) are used.

Induction of Neuropathy (CCI Surgery):

Animals are anesthetized with isoflurane.

The common sciatic nerve is exposed at the mid-thigh level.

Proximal to the trifurcation, four loose ligatures of 4-0 chromic gut suture are tied around

the nerve with about 1 mm spacing between them.

The ligatures are tightened until they elicit a brief twitch in the respective hind limb.

The muscle and skin layers are closed with sutures. Sham-operated animals undergo the

same procedure without nerve ligation.

Drug Administration:

Following a 14-day post-operative period to allow for the full development of neuropathic

pain, animals are treated with Lanicemine dihydrochloride (e.g., 3, 10, 30 mg/kg) or

vehicle via intraperitoneal (i.p.) injection.

Behavioral Assessment (Mechanical Allodynia):

Mechanical sensitivity is assessed using the von Frey filament test.
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Animals are placed in individual Plexiglas chambers on an elevated mesh floor and

allowed to acclimate for 15-20 minutes.

A series of calibrated von Frey filaments with increasing stiffness are applied to the plantar

surface of the hind paw.

The 50% paw withdrawal threshold (PWT) is determined using the up-down method.

Testing is conducted at baseline (before surgery), post-surgery (before drug

administration), and at various time points after drug administration (e.g., 30, 60, 120

minutes).

Data Analysis: The 50% PWT is calculated for each animal at each time point. Data are

analyzed using a two-way ANOVA with post-hoc tests to compare drug-treated groups to the

vehicle group.
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Workflow for a preclinical neuropathic pain study.

Other Potential Neurological Applications
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Rationale: The role of NMDA receptor-mediated excitotoxicity is a cornerstone of the

pathophysiology of acute neuronal injury.

Ischemic Stroke: During a stroke, massive release of glutamate leads to overactivation of

NMDA receptors and subsequent excitotoxic cell death in the ischemic penumbra. Preclinical

and early-phase clinical studies of Lanicemine were conducted for stroke, but development

was discontinued.[6][7]

Traumatic Brain Injury (TBI): Similar to stroke, TBI involves a primary mechanical injury

followed by a secondary injury cascade where excitotoxicity plays a major role. While no

direct studies of Lanicemine in TBI have been published, its mechanism as a use-dependent

channel blocker makes it a mechanistically plausible candidate for mitigating this secondary

damage.

Core Experimental Methodologies
Protocol: [³H]MK-801 Radioligand Binding Assay
This assay is used to determine the binding affinity of a test compound to the NMDA receptor

ion channel pore.[5][9][10]

Membrane Preparation:

Whole brains (excluding cerebellum) from Wistar rats are homogenized in ice-cold Tris-

HCl buffer (pH 7.4).

The homogenate is centrifuged, and the resulting pellet is washed multiple times to

remove endogenous glutamate and glycine.

The final membrane preparation is resuspended in buffer and protein concentration is

determined.

Binding Reaction:

Aliquots of the membrane preparation (approx. 0.2 mg protein) are incubated in a final

volume of 100-200 µL.
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The reaction mixture contains a fixed concentration of radioligand, [³H]MK-801 (e.g., 5

nM).

To facilitate channel opening and ligand binding, saturating concentrations of glutamate

(e.g., 10 µM) and glycine (e.g., 10 µM) are included.

For competition assays, varying concentrations of the test compound (Lanicemine) are

added.

Non-specific binding is determined in a parallel set of tubes containing a high

concentration of an unlabeled channel blocker (e.g., 10 µM MK-801 or phencyclidine).

Incubation: The mixture is incubated for an extended period (e.g., 120-180 minutes) at room

temperature (25°C) to reach equilibrium.

Termination and Filtration: The reaction is terminated by rapid filtration through glass fiber

filters using a cell harvester. The filters are washed quickly with ice-cold buffer to remove

unbound radioligand.

Quantification: The filters are placed in scintillation vials with scintillation fluid, and the

radioactivity trapped on the filters is counted using a scintillation counter.

Data Analysis: Specific binding is calculated by subtracting non-specific binding from total

binding. For competition assays, IC₅₀ values are determined using non-linear regression,

and Ki values are calculated using the Cheng-Prusoff equation.

Protocol: Whole-Cell Voltage-Clamp Electrophysiology
This technique measures the effect of a compound on NMDA receptor-mediated currents in

individual neurons.[11][12]

Cell Preparation: Neuronal cultures (e.g., primary hippocampal neurons) or acute brain slices

are prepared and placed in a recording chamber on an inverted microscope. The chamber is

continuously perfused with artificial cerebrospinal fluid (aCSF).

Recording Pipette: A glass micropipette (resistance 3-7 MΩ) is filled with an intracellular

solution (e.g., K-Gluconate based) and mounted on a micromanipulator.
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Establishing Whole-Cell Configuration:

The pipette is guided to a neuron, and gentle suction is applied to form a high-resistance

(>1 GΩ) "gigaseal" between the pipette tip and the cell membrane.

The amplifier is set to voltage-clamp mode, holding the neuron at a negative potential

(e.g., -70 mV) to maintain Mg²⁺ block of the NMDA receptor.

A brief pulse of strong suction is applied to rupture the membrane patch, establishing

electrical and molecular access to the cell's interior (whole-cell mode).

Recording NMDA Currents:

To isolate NMDA currents, AMPA and GABA receptor blockers (e.g., CNQX and picrotoxin)

are added to the aCSF. The aCSF is also Mg²⁺-free or contains a low concentration of

Mg²⁺.

The cell is depolarized (e.g., to +40 mV) to relieve any remaining Mg²⁺ block.

NMDA receptors are activated by puffing a solution containing NMDA (e.g., 100 µM) and

glycine (e.g., 10 µM) onto the cell, and the resulting inward or outward current is recorded.

Drug Application:

After establishing a stable baseline NMDA current, the perfusion is switched to aCSF

containing the test compound (Lanicemine) at various concentrations.

The effect of the compound on the amplitude of the NMDA-evoked current is measured.

Data Analysis: The percentage of inhibition of the NMDA current is calculated for each

concentration of Lanicemine, and a concentration-response curve is generated to determine

the IC₅₀.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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